1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Description

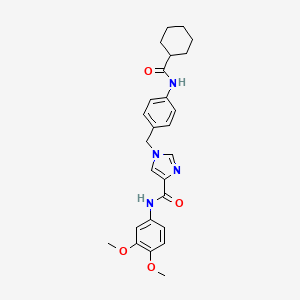

1-(4-(Cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a central imidazole ring substituted with a benzyl group bearing a cyclohexanecarboxamido moiety and a 3,4-dimethoxyphenyl carboxamide group. The compound’s structure combines lipophilic (cyclohexane) and electron-donating (methoxy) substituents, which may enhance its pharmacokinetic properties, such as membrane permeability and target binding affinity.

Properties

IUPAC Name |

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4/c1-33-23-13-12-21(14-24(23)34-2)29-26(32)22-16-30(17-27-22)15-18-8-10-20(11-9-18)28-25(31)19-6-4-3-5-7-19/h8-14,16-17,19H,3-7,15H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSBOSYYBZZJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on available research findings.

Chemical Structure

The compound can be represented structurally as follows:

It features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of the imidazole core.

- Introduction of side chains such as cyclohexanecarboxamide and dimethoxyphenyl groups.

Anticancer Properties

Research indicates that compounds with imidazole structures often exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. The specific compound under review has not been extensively studied in isolation; however, its structural analogs demonstrate promising results in inhibiting tumor growth in various cancer models .

Enzymatic Inhibition

The compound's imidazole moiety suggests potential as an enzyme inhibitor. Enzymatic assays have shown that derivatives of imidazole can modulate the activity of several key enzymes involved in cancer metabolism and progression. For example, studies on similar compounds reveal their role in inhibiting key pathways such as the PI3K/Akt signaling pathway .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of drug-resistant pathogens, where novel compounds are urgently needed .

Case Studies

A few case studies highlight the biological activity of imidazole derivatives:

- In Vitro Studies : A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .

- Animal Models : In vivo studies using mouse models demonstrated that analogs of the compound could reduce tumor size significantly when administered at specific dosages. These findings support further exploration into dosage optimization for therapeutic applications .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 26 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (breast cancer) | 0.46 | Inhibition of estrogen receptor signaling |

| HCT116 (colon cancer) | 0.03 | Inhibition of Aurora-A kinase |

The anticancer efficacy is attributed to the compound's interaction with specific molecular targets involved in tumor growth and survival, such as kinases and estrogen receptors.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting key inflammatory mediators such as COX-1 and COX-2 enzymes:

| Compound | IC50 (µM) | Reference Drug |

|---|---|---|

| Compound A | 0.39 | Diclofenac |

| Compound B | 0.46 | Indomethacin |

These results suggest that the compound may be less ulcerogenic compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. The studies suggest strong binding affinity to:

- Aurora-A kinase

- Estrogen receptors

The binding interactions are primarily hydrophobic, supplemented by hydrogen bonds with key amino acids in the active sites.

Case Studies

- Antitumor Activity Study : A recent study tested the compound against a panel of cancer cell lines, revealing significant apoptosis induction in A549 cells with an IC50 value of 26 µM. The structural features, particularly the dimethoxyphenyl group, enhance cellular uptake and bioactivity.

- Anti-inflammatory Effects Study : Another study evaluated the anti-inflammatory effects in a rat model, showing significant reduction in PGE2 levels, indicating effective inhibition of COX enzymes. Compared to diclofenac, the compound exhibited similar efficacy with reduced ulcerogenic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related molecules, focusing on molecular features, synthesis, and inferred biological activities.

Table 1: Structural and Functional Comparison

Notes:

Structural Analysis

Core Heterocycle: The target compound and analogs share an imidazole or benzimidazole core, which is critical for π-π stacking interactions with biological targets.

Substituent Effects :

- Cyclohexanecarboxamido vs. Acetamido : The cyclohexane group in the target compound introduces greater lipophilicity compared to the acetamido group in , which may improve blood-brain barrier penetration or prolong half-life.

- Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl substituent (target and ) donates electrons, enhancing binding to receptors with aromatic pockets. In contrast, the nitro group in is electron-withdrawing, possibly favoring redox-related activities like antimicrobial action.

Synthetic Routes : The target compound likely requires sequential amide coupling steps, whereas benzimidazole analogs are synthesized via efficient one-pot reductive cyclization using sodium dithionite, reducing reaction time and improving yields .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains three critical structural motifs: (1) an imidazole core substituted at the 1-position with a benzyl group bearing a cyclohexanecarboxamido moiety, (2) a 3,4-dimethoxyphenyl carboxamide substituent at the 4-position, and (3) a carboxamide linkage. The imidazole ring provides hydrogen-bonding capacity and π-π stacking potential, while the cyclohexanecarboxamido group enhances lipophilicity, potentially improving membrane permeability. The methoxy groups on the phenyl ring may influence electronic effects (e.g., resonance stabilization) and solubility .

Methodological Insight : Use computational tools like COSMO-RS or molecular dynamics simulations to predict logP, solubility, and partition coefficients. Experimental validation via HPLC (e.g., retention time analysis under reversed-phase conditions) can corroborate computational predictions .

Q. What synthetic strategies are commonly employed to construct the imidazole-carboxamide scaffold?

The imidazole core is typically synthesized via cyclization reactions, such as the Debus-Radziszewski reaction, using α-diketones and aldehydes/amines. The carboxamide groups are introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between activated carboxylic acids and amines. For example, details a similar synthesis for N-(4-benzoylphenyl)-1H-imidazole-4-carboxamide using condensation reactions and TLC purification .

Methodological Insight : Optimize coupling reactions using design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and temperature. Statistical tools (e.g., ANOVA) can identify critical parameters for yield improvement .

Intermediate Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

Low yields may arise from steric hindrance at the imidazole N1-benzyl position or incomplete amidation. Impurities often stem from side reactions during cyclization (e.g., regioisomer formation).

Q. Methodological Insight :

- Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Purification : Employ gradient elution in preparative HPLC or silica gel chromatography with mixed solvents (e.g., acetone:hexane:ethyl acetate, as in ) to resolve regioisomers .

- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Essential Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., imidazole substitution pattern) and methoxy group orientation .

- HRMS : Validate molecular weight and isotopic patterns (e.g., bromine or chlorine isotopes if present) .

- XRD : Resolve crystallographic ambiguity in the cyclohexane ring conformation or amide bond geometry .

Advanced Tip : Use 2D NMR (e.g., NOESY) to probe spatial interactions between the cyclohexane and dimethoxyphenyl groups, which may influence conformational stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclohexanecarboxamido group in biological systems?

SAR Approach :

- Analog Synthesis : Replace the cyclohexane ring with alternative lipophilic groups (e.g., adamantane, bicyclo[2.2.1]heptane) and compare bioactivity .

- Computational Docking : Map binding interactions in target proteins (e.g., kinases or GPCRs) using AutoDock Vina to assess how cyclohexane hydrophobicity influences ligand-receptor affinity .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., CYP450 inhibition assays) to determine if the cyclohexane group reduces oxidative degradation .

Data Interpretation : Cross-reference bioassay results with molecular dynamics simulations to distinguish steric effects from electronic contributions .

Q. How should researchers address contradictory data in solubility or bioactivity assays?

Contradictions may arise from polymorphic forms, aggregation, or assay-specific conditions (e.g., buffer pH affecting ionization).

Q. Methodological Insight :

- Polymorph Screening : Use solvent-mediated crystallization (e.g., vapor diffusion) to isolate polymorphs and characterize via DSC/TGA .

- Aggregation Studies : Perform dynamic light scattering (DLS) to detect nanoaggregates in solution, which may falsely reduce apparent solubility .

- Assay Harmonization : Replicate assays under standardized conditions (e.g., 1% DMSO in PBS) and include controls for protein binding (e.g., BSA) .

Q. What strategies can identify novel biological targets for this compound?

Target Identification Workflow :

Chemoproteomics : Use affinity-based probes (e.g., clickable alkyne-tagged analogs) to pull down interacting proteins from cell lysates .

Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Virtual Screening : Screen against databases like ChEMBL or PDB to prioritize targets with structural compatibility to the imidazole-carboxamide scaffold .

Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.